molecular formula C17H21N7O B5973964 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

Cat. No. B5973964
M. Wt: 339.4 g/mol
InChI Key: CCLYNTUALNPQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine-based compounds that have been widely studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the inhibition of specific enzymes or receptors that are involved in the progression of various diseases. The compound is known to interact with specific targets in the body, leading to the modulation of signaling pathways that are crucial for the regulation of cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine depend on the specific target that it interacts with in the body. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its high potency and specificity towards specific targets. However, the compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. One of the major areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the specific targets and mechanisms of action of the compound, which can help in the development of more effective drug candidates. Other future directions include the optimization of the pharmacokinetic and pharmacodynamic properties of the compound and the evaluation of its safety and toxicity in preclinical and clinical studies.
Conclusion:
In conclusion, 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a promising compound that has potential applications in various fields of scientific research. Its high potency and specificity towards specific targets make it a valuable tool for the development of novel drug candidates. However, further studies are needed to fully understand its mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the reaction of 2-chloro-4-(2-pyrazinylcarbonyl)pyrimidine with 1-pyrrolidinecarboxaldehyde and 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product.

Scientific Research Applications

4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research includes its use as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

pyrazin-2-yl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c25-17(14-12-18-3-4-19-14)24-9-7-23(8-10-24)16-11-15(20-13-21-16)22-5-1-2-6-22/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLYNTUALNPQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine

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